molecular formula C21H27NO3 B1211373 Propafenone CAS No. 54063-53-5

Propafenone

Número de catálogo: B1211373
Número CAS: 54063-53-5
Peso molecular: 341.4 g/mol
Clave InChI: JWHAUXFOSRPERK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Propafenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like cytochrome P450 enzymes for oxidation and reducing agents for reduction reactions. The major products formed from these reactions are metabolites that are further processed and excreted by the body .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

1.1 Treatment of Arrhythmias
Propafenone is widely recognized for its efficacy in managing several types of arrhythmias, including:

  • Paroxysmal Atrial Fibrillation : A study demonstrated that sustained-release formulations of this compound significantly increased arrhythmia-free periods compared to placebo, with median treatment failure times extending from 8 days in the placebo group to 24 days in higher-dose groups .
  • Supraventricular Tachycardia : this compound is effective in converting atrial fibrillation to sinus rhythm and is particularly beneficial for patients with Wolff-Parkinson-White syndrome .
  • Ventricular Arrhythmias : It has shown marked efficacy in controlling ventricular ectopy and is recommended as a first-line agent for malignant ventricular arrhythmias .

Oncological Applications

Recent studies have suggested that this compound may have anticancer properties, particularly against esophageal squamous cell carcinoma (ESCC). Research indicates that:

  • Inhibition of Cancer Cell Proliferation : In vitro and in vivo experiments showed that this compound significantly suppressed the growth of ESCC cells. The drug induced apoptosis through mitochondrial pathways, highlighting its potential as a novel therapeutic strategy for cancer treatment .
  • Animal Studies : In a mouse model, this compound administration led to a 69.2% reduction in tumor burden at doses lower than those typically used for cardiac arrhythmias, suggesting a favorable safety profile .

Case Studies and Clinical Evidence

3.1 Toxicity and Management
A case report detailed an incident of this compound toxicity in an elderly patient, emphasizing the importance of monitoring fluid status and serum levels to prevent adverse effects such as hypotension and conduction disturbances . This highlights the need for careful management when prescribing this compound, especially in vulnerable populations.

3.2 Pediatric Use
In pediatric cases, this compound has been successfully utilized to manage secondary supraventricular tachycardia in children. A case study reported significant symptom relief and stabilization of heart rhythm following treatment with compounded formulations tailored to individual needs .

Pharmacological Profile

This compound exhibits a complex pharmacokinetic profile characterized by nonlinear absorption and stereoselectivity, necessitating individualized dosage titration based on patient response and metabolic phenotype . Its dual action as a sodium channel blocker and beta-adrenoceptor antagonist contributes to its effectiveness across various clinical scenarios.

Data Summary Table

Application AreaSpecific UseKey Findings/Studies
CardiovascularAtrial FibrillationSuperior efficacy over placebo; extended arrhythmia-free periods
CardiovascularSupraventricular TachycardiaEffective conversion to sinus rhythm; first-line for WPW syndrome
CardiovascularVentricular ArrhythmiasEfficacy in controlling ventricular ectopy; recommended for malignant arrhythmias
OncologicalEsophageal CancerSignificant inhibition of ESCC cell proliferation; induces apoptosis via mitochondrial pathways
Clinical CasesToxicity ManagementCase report highlights management strategies for toxicity due to dehydration
PediatricSecondary SVTSuccessful use in children with tailored formulations; symptom relief achieved

Actividad Biológica

Propafenone is a class IC antiarrhythmic agent primarily used in the management of atrial fibrillation and other supraventricular arrhythmias. Its biological activity extends beyond its antiarrhythmic properties, with emerging evidence suggesting potential anticancer effects and interactions with various cellular mechanisms. This article delves into the biological activities of this compound, supported by case studies, research findings, and detailed analyses.

This compound functions by blocking sodium channels, which stabilizes cardiac membranes and reduces excitability. It also exhibits beta-blocking properties, contributing to its antiarrhythmic effects. The compound's primary mechanism involves:

  • Sodium Channel Blockade : this compound binds to the open and inactivated states of sodium channels, prolonging the refractory period and decreasing conduction velocity in cardiac tissues.
  • Beta-Adrenergic Antagonism : This action helps reduce heart rate and myocardial oxygen demand.

Biological Activity Beyond Arrhythmias

Recent studies have explored this compound's effects outside of its traditional use in cardiology. Notably, research has indicated its potential as an anticancer agent.

Anticancer Properties

A study highlighted this compound's ability to suppress the proliferation of esophageal squamous cell carcinoma (ESCC) cells. Key findings include:

  • Induction of Apoptosis : this compound treatment led to a significant downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, promoting apoptosis in cancer cells.
  • Inhibition of Tumor Growth : In vivo experiments demonstrated a 69.2% reduction in tumor burden in nude mice treated with 20 mg/kg this compound compared to control groups. Histological analysis showed decreased Ki-67 proliferation index and reduced angiogenesis, indicating effective tumor growth inhibition without harming vital organs .

Structure-Activity Relationship Studies

Research into this compound analogs has revealed insights into its biological activity concerning P-glycoprotein (P-gp) interactions:

  • P-glycoprotein Inhibition : this compound analogs were identified as potent inhibitors of P-gp-mediated toxin efflux. The degree of inhibition correlated with lipophilicity and hydrogen bond acceptor strength, suggesting that structural modifications can enhance or diminish biological activity .

Case Studies on Toxicity

While this compound is generally well-tolerated, cases of toxicity have been documented. One notable case involved an 80-year-old male experiencing severe side effects due to dehydration exacerbating this compound levels. Symptoms included:

  • Electrocardiogram Changes : Widened QRS complex and QTc interval prolongation were observed, attributed to elevated serum this compound concentrations.
  • Management : Adjustments in fluid status and temporary cessation of the drug led to rapid reversal of electrocardiogram changes, emphasizing the importance of monitoring in at-risk populations .

Comparative Efficacy

A comparative analysis of this compound with other antiarrhythmic agents reveals its unique profile:

DrugClassPrimary UseNotable Side Effects
This compoundICAtrial fibrillationHypotension, dysrhythmias
SotalolIIIAtrial fibrillationTorsades de pointes
FlecainideICSupraventricular arrhythmiasDizziness, blurred vision

Propiedades

IUPAC Name

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHAUXFOSRPERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34183-22-7 (hydrochloride)
Record name Propafenone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045184
Record name Propafenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Propafenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble, 7.58e-03 g/L
Record name Propafenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01182
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propafenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The electrophysiological effect of propafenone manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential. In Purkinje fibers, and to a lesser extent myocardial fibers, propafenone reduces the fast inward current carried by sodium ions, which is responsible for the drugs antiarrhythmic actions. Diastolic excitability threshold is increased and effective refractory period prolonged. Propafenone reduces spontaneous automaticity and depresses triggered activity. At very high concentrations in vitro, propafenone can inhibit the slow inward current carried by calcium but this calcium antagonist effect probably does not contribute to antiarrhythmic efficacy., The effects of the antiarrhythmic drug propafenone at Kv2.1 channels were studied with wild-type and mutated channels expressed in Xenopus laevis oocytes. Propafenone decreased the Kv2.1 currents in a time- and voltage-dependent manner (decrease of the time constants of current rise, increase of block with the duration of voltage steps starting from a block of less than 19%, increase of block with the amplitude of depolarization yielding a fractional electrical distance delta of 0.11 to 0.16). Block of Kv2.1 appeared with application to the intracellular, but not the extracellular, side of membrane patches. In mutagenesis experiments, all parts of the Kv2.1 channel were successively exchanged with those of the Kv1.2 channel, which is much more sensitive to propafenone. The intracellular amino and carboxyl terminus and the intracellular linker S4-S5 reduced the blocking effect of propafenone, whereas the linker S5-S6, as well as the segment S6 of the Kv1.2 channel, abolished it to the value of the Kv1.2 channel. In the linker S5-S6, this effect could be narrowed down to two groups of amino acids (groups 372 to 374 and 383 to 384), which also affected the sensitivity to tetraethylammonium. In segment S6, several amino acids in the intracellularly directed part of the helix significantly reduced propafenone sensitivity. The results suggest that propafenone blocks the Kv2.1 channel in the open state from the intracellular side by entering the inner vestibule of the channel. These results are consistent with a direct interaction of propafenone with the lower part of the pore helix and/or residues of segment S6., Propafenone is considered a class I (membrane-stabilizing) antiarrhythmic agent, although the antiarrhythmic and electrophysiologic actions of the drug are complex in that it also has demonstrated some beta-adrenergic blocking and calcium-channel blocking activity. Like encainide and flecainide, the principal effect of propafenone on cardiac tissue appears to be a concentration-dependent inhibition of the transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase 0 of the action potential and a shift of the membrane-responsiveness curve in the hyperpolarizing direction. Since this effect is greater at higher stimulation frequencies and less negative membrane potentials, the drug's sodium blockade is enhanced in ischemic cardiac tissue. Studies in cardiac tissue in animals indicate that propafenone binds to fast sodium channels in both their active and inactive states; the drug thereby inhibits recovery after repolarization in a time- and voltage-dependent manner, which is associated with subsequent dissociation of the drug from the sodium channels. Propafenone induces phasic (frequency-dependent) sodium channel blockade faster than encainide or flecainide, while recovery is similar to flecainide and faster than encainide. Propafenone also appears to have a slight inhibitory effect (approximately 1/75 the potency of verapamil) on the transmembrane influx of extracellular calcium ions via slow calcium channels (calcium-channel blocking effect), but this effect generally occurs only at high drug concentrations and probably does not contribute to antiarrhythmic efficacy. Propafenone has no vagomimetic or vagolytic effect on cardiac muscle.
Record name Propafenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01182
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propafenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

54063-53-5
Record name Propafenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54063-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propafenone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propafenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01182
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propafenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propafenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPAFENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IQX3T69U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Propafenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propafenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propafenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propafenone
Reactant of Route 3
Reactant of Route 3
Propafenone
Reactant of Route 4
Reactant of Route 4
Propafenone
Reactant of Route 5
Reactant of Route 5
Propafenone
Reactant of Route 6
Reactant of Route 6
Propafenone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.